molecular formula C16H9NO3 B564435 7-Hydroxy-2-nitrofluoranthene CAS No. 144386-82-3

7-Hydroxy-2-nitrofluoranthene

Cat. No.: B564435
CAS No.: 144386-82-3
M. Wt: 263.252
InChI Key: RUCSPGBEEAVCOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-nitrofluoranthene typically involves the nitration of fluoranthene followed by selective hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position . Subsequent hydroxylation can be achieved using reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild to moderate temperatures.

    Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Quinones, oxidized fluoranthene derivatives.

    Reduction: Amino-fluoranthene derivatives.

    Substitution: Esters, ethers, and other substituted fluoranthene derivatives.

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-nitrofluoranthene is unique due to the presence of both a hydroxyl and a nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitrofluoranthen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c18-14-6-2-4-11-13-8-10(17(19)20)7-9-3-1-5-12(15(9)13)16(11)14/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCSPGBEEAVCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675948
Record name 2-Nitrofluoranthen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144386-82-3
Record name 2-Nitrofluoranthen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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